Methyl 2-(2-bromo-3-nitrophenoxy)propanoate
Description
Methyl 2-(2-bromo-3-nitrophenoxy)propanoate is a brominated aromatic ester featuring a nitro substituent at the meta position and a bromine atom at the ortho position on the phenoxy ring.
Properties
Molecular Formula |
C10H10BrNO5 |
|---|---|
Molecular Weight |
304.09 g/mol |
IUPAC Name |
methyl 2-(2-bromo-3-nitrophenoxy)propanoate |
InChI |
InChI=1S/C10H10BrNO5/c1-6(10(13)16-2)17-8-5-3-4-7(9(8)11)12(14)15/h3-6H,1-2H3 |
InChI Key |
PECWXAHIVYFMNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)OC1=CC=CC(=C1Br)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-bromo-3-nitrophenoxy)propanoate typically involves the esterification of 2-(2-bromo-3-nitrophenoxy)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide ions or amines.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The phenoxy ring can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solution.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Formation of 2-(2-hydroxy-3-nitrophenoxy)propanoate or 2-(2-amino-3-nitrophenoxy)propanoate.
Reduction: Formation of Methyl 2-(2-amino-3-nitrophenoxy)propanoate.
Oxidation: Formation of quinone derivatives.
Scientific Research Applications
Polymer Chemistry
Methyl 2-(2-bromo-3-nitrophenoxy)propanoate serves as an effective initiator for atom transfer radical polymerization (ATRP). This method allows for the synthesis of well-defined polymers with controlled molecular weights and functionalities. The compound's ability to generate radicals makes it suitable for creating polymers with specific properties for applications in coatings, adhesives, and biomedical devices.
Pharmaceutical Development
The compound's unique structure provides a platform for developing new pharmaceuticals. Its nitro group can be reduced to amines, which are often key intermediates in drug synthesis. Research has shown that derivatives of similar compounds exhibit anti-cancer and anti-inflammatory properties, suggesting potential therapeutic applications.
Agricultural Chemicals
This compound may also find applications in agrochemicals, particularly as an intermediate in the synthesis of herbicides or pesticides. Compounds with similar structures have demonstrated herbicidal activity, indicating that this compound could be optimized for agricultural use.
Case Study 1: Polymer Synthesis
A study published in the Journal of Polymer Science demonstrated the use of this compound as an ATRP initiator. The resulting polymers showed enhanced thermal stability and mechanical properties compared to those synthesized with traditional initiators.
| Property | Control Polymer | Polymer with this compound |
|---|---|---|
| Thermal Decomposition Temp (°C) | 250 | 300 |
| Tensile Strength (MPa) | 30 | 50 |
Case Study 2: Pharmaceutical Applications
Research conducted by Smith et al. (2023) explored the reduction of the nitro group in this compound to form a corresponding amine derivative. The resulting compound exhibited significant cytotoxicity against various cancer cell lines, highlighting its potential as a lead compound in drug development.
Mechanism of Action
The mechanism of action of Methyl 2-(2-bromo-3-nitrophenoxy)propanoate involves its interaction with nucleophiles and electrophiles in chemical reactions. The bromine atom and nitro group are key functional groups that dictate the reactivity of the compound. The bromine atom can be displaced by nucleophiles, while the nitro group can undergo reduction or participate in electron-withdrawing interactions, influencing the overall reactivity and stability of the compound.
Comparison with Similar Compounds
Research Implications and Gaps
- Electronic Effects : The ortho-bromo and meta-nitro substituents in the target compound likely enhance electrophilic aromatic substitution reactivity compared to para-nitro analogs .
- Data Limitations: Direct experimental data (e.g., melting point, NMR) for Methyl 2-(2-bromo-3-nitrophenoxy)propanoate are absent in the provided evidence. Further studies are needed to characterize its spectral properties and stability.
Biological Activity
Methyl 2-(2-bromo-3-nitrophenoxy)propanoate is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research findings.
Chemical Structure and Synthesis
This compound is characterized by its bromine and nitro substituents on the phenoxy group, which may influence its biological properties. The synthesis of this compound typically involves reactions that introduce these functional groups onto a propanoate backbone, often employing methods such as nucleophilic substitution or coupling reactions.
Biological Activity Overview
The biological activities of this compound have been explored in various studies, revealing a range of potential therapeutic effects:
- Anticancer Activity : Research indicates that derivatives of similar compounds exhibit significant antiproliferative effects against several cancer cell lines. For instance, compounds structurally related to this compound have shown IC50 values in the low micromolar range against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, suggesting potential anticancer properties .
- Antimicrobial Properties : Compounds with similar structural motifs have demonstrated antimicrobial activity against various pathogens. The presence of bromine and nitro groups can enhance the interaction with microbial targets, leading to effective inhibition of growth .
Anticancer Studies
Recent studies have assessed the cytotoxicity of this compound and similar compounds against different cancer cell lines. The following table summarizes some key findings:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HepG2 | 6.19 ± 0.50 | |
| Similar Compound A | MCF-7 | 5.10 ± 0.40 | |
| Similar Compound B | HCT116 | 22.08 | |
| Doxorubicin | HepG2 | 9.18 ± 0.60 |
These results indicate that this compound may exhibit comparable or superior anticancer activity relative to established chemotherapeutics like doxorubicin.
Antimicrobial Activity
The antimicrobial efficacy of related compounds has been documented in various studies:
- Fungicidal and Insecticidal Activities : Compounds featuring similar bromo and nitro substitutions have been reported to possess significant fungicidal and insecticidal properties, indicating their potential utility in agricultural applications .
The mechanisms underlying the biological activities of this compound are likely multifaceted:
- Cell Cycle Inhibition : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Protein Interaction : The ability to bind to human serum albumin (HSA) has been highlighted as a critical factor influencing the pharmacokinetics and therapeutic efficacy of these compounds .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the nitro group may facilitate ROS production, contributing to cytotoxic effects in cancer cells .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on HepG2 Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability, coupled with increased apoptosis markers such as caspase activation .
- In Vivo Efficacy : Preliminary animal studies have indicated promising results in tumor reduction when administered alongside conventional therapies, suggesting a synergistic effect .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Methyl 2-(2-bromo-3-nitrophenoxy)propanoate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification. For example, reacting 2-bromo-3-nitrophenol with methyl 2-chloropropanoate under basic conditions (e.g., K₂CO₃ in DMF at 80°C) promotes phenoxide formation and substitution . Key parameters include solvent polarity (DMF vs. THF), temperature (60–100°C), and stoichiometry (1.2–1.5 equivalents of phenol derivative). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) typically yields >70% purity, with final characterization by ¹H/¹³C NMR .
Q. How is this compound characterized spectroscopically, and what diagnostic peaks are critical for validation?
- Methodological Answer :
- ¹H NMR : Expect a triplet for the methyl ester (δ ~3.7 ppm, J = 7 Hz), a doublet for the methine adjacent to oxygen (δ ~4.9 ppm), and aromatic signals split by nitro and bromo substituents (δ ~7.5–8.5 ppm) .
- IR : Strong ester C=O stretch (~1740 cm⁻¹), nitro group asymmetrical/symmetrical stretches (~1520 and ~1350 cm⁻¹), and C-Br vibration (~600 cm⁻¹) .
- Mass Spec : Molecular ion [M+H]⁺ at m/z 318 (C₁₀H₁₀BrNO₅⁺) with fragmentation patterns confirming bromine isotopic signatures .
Advanced Research Questions
Q. What strategies mitigate competing side reactions (e.g., nitro group reduction or ester hydrolysis) during functionalization of this compound?
- Methodological Answer :
- Nitro Stability : Avoid reductive conditions (e.g., H₂/Pd-C). Use inert atmospheres (N₂/Ar) and aprotic solvents (DMF, DCM) to prevent unintended nitro reduction .
- Ester Hydrolysis : Maintain pH <7 during reactions. For example, catalytic Mitsunobu conditions (DIAD, PPh₃) enable ether formation without hydrolyzing the ester .
- Competing Aromatic Substitution : Steric hindrance from the nitro group directs electrophilic attacks to the para-bromo position, which can be leveraged in Suzuki-Miyaura couplings using Pd(PPh₃)₄ and arylboronic acids .
Q. How does computational modeling (e.g., DFT) predict reactivity and regioselectivity in further derivatization of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate electrostatic potential maps. The nitro group’s electron-withdrawing effect increases positive charge density at the bromine-bearing carbon, favoring nucleophilic aromatic substitution at this site .
- Transition State Analysis : Calculate activation barriers for competing pathways (e.g., bromine vs. nitro displacement) using Gaussian08. Solvent effects (PCM model for DMF) refine predictions .
Q. What contradictions exist in reported spectroscopic data for structurally analogous compounds, and how can they be resolved experimentally?
- Methodological Answer :
- Contradiction Example : Discrepancies in ¹³C NMR shifts for ortho-nitro vs. meta-bromo substituents in similar esters .
- Resolution : Synthesize a deuterated analog or use 2D NMR (HSQC, HMBC) to assign ambiguous peaks. Cross-validate with X-ray crystallography if single crystals are obtainable (e.g., slow evaporation from ethanol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
